N-Formylsaccharin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Formylsaccharin is a derivative of saccharin, a well-known artificial sweetener. It is primarily used as a formylating agent in organic synthesis. The compound is known for its ability to introduce formyl groups into various substrates, making it a valuable reagent in the field of organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Formylsaccharin can be synthesized through a mechanochemical acylation procedure. This involves milling aniline and this compound in a zirconium dioxide vessel equipped with a zirconium dioxide ball. The reaction is performed on a millimole scale and is known for its rapid and user-friendly workup .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach provides a solvent-free alternative that is beneficial for multi-step procedures. This method is advantageous due to its simplicity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-Formylsaccharin primarily undergoes formylation reactions. It is used to formylate primary and secondary amines, both aliphatic and aromatic. The reaction is chemoselective, favoring the amino group over the hydroxy group .

Common Reagents and Conditions: The formylation reactions using this compound are typically carried out in tetrahydrofuran (THF) at room temperature. The reactions are rapid and do not require purification, making them highly efficient .

Major Products: The major products of these reactions are N-formylated amines. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Aplicaciones Científicas De Investigación

N-Formylsaccharin has a wide range of applications in scientific research:

Chemistry: It is used as a formylating agent in the synthesis of various organic compounds.

Biology: this compound is used in the synthesis of biologically active molecules.

Medicine: The compound is used in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of various industrial chemicals.

Mecanismo De Acción

N-Formylsaccharin exerts its effects through the introduction of formyl groups into various substrates. The formyl group is a functional group with the structure -CHO. It is introduced into the substrate through a nucleophilic attack by the amino group on the carbonyl carbon of this compound. This results in the formation of an N-formylated product .

Comparación Con Compuestos Similares

N-Formylsaccharin is similar to other acyl-saccharin derivatives such as N-acetylsaccharin and N-propionylsaccharin. it is unique in its ability to introduce formyl groups, which are less commonly

Actividad Biológica

N-Formylsaccharin, a derivative of saccharin, has garnered attention in recent years due to its potential biological activity and applications in organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

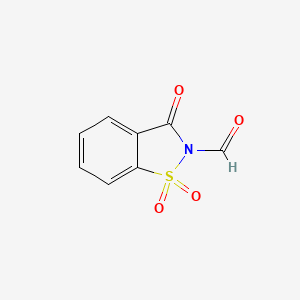

This compound (C8H5NO4S) is characterized by its formyl group attached to the nitrogen atom of saccharin. This modification enhances its reactivity as a formylating agent, making it suitable for various synthetic applications in medicinal chemistry.

Mechanochemical Synthesis

Recent studies have highlighted the use of mechanochemical methods for the synthesis of this compound. This approach is advantageous due to its solvent-free nature and efficiency in producing high yields of desired products. For instance, a study demonstrated that using ball milling techniques could yield up to 90% conversion rates when reacting this compound with anilines under optimized conditions .

1. Anticancer Potential

This compound has been investigated for its potential as an inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Research indicates that compounds derived from this compound exhibit inhibitory effects on Hh-dependent cell differentiation and proliferation. For example, one study identified a derivative with a half-maximal inhibitory concentration (IC50) of 0.93 μM against Hh signaling in osteoblast differentiation assays .

The mechanism through which this compound exerts its biological effects involves modulation of signaling pathways crucial for cell growth and differentiation. Inhibition of the Hh pathway can lead to decreased tumor growth and increased apoptosis in cancer cells. The compound's ability to act as a CO surrogate also suggests potential roles in cellular signaling and metabolic processes .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound derivatives on medulloblastoma cells revealed that certain modifications to the saccharin structure enhanced its potency as an Hh inhibitor. The derivatives were tested for their ability to reduce cell viability and inhibit tumor growth in vitro, demonstrating significant anticancer properties .

Case Study 2: Mechanochemical Applications

In another investigation, researchers explored the application of this compound in mechanochemical acylation reactions. The results indicated that this compound could facilitate the formation of amides efficiently, suggesting its utility in synthesizing pharmaceutical intermediates with potential therapeutic effects, including anti-inflammatory drugs .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C8H5NO4S |

| IC50 against Hh signaling | 0.93 μM |

| Yield from mechanochemical synthesis | Up to 90% conversion |

| Applications | Anticancer agents, analgesics |

Propiedades

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 |

Source

|

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-45-5 |

Source

|

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.